molecular formula C18H25NO4 B1484230 Thalassotalic acid C CAS No. 1867136-50-2

Thalassotalic acid C

Cat. No. B1484230
CAS RN: 1867136-50-2
M. Wt: 319.4 g/mol
InChI Key: AHZLBFGDTXIKKL-SSZFMOIBSA-N
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Description

Thalassotalic acid C is a type of N-acyl dehydrotyrosine derivative . It is produced by Thalassotalea sp. PP2-459, a Gram-negative bacterium isolated from a marine bivalve aquaculture facility . It belongs to the main class of Fatty Acyls [FA] and the sub-class of Fatty amides [FA08] and N-acyl amines [FA0802] .


Synthesis Analysis

The synthesis of Thalassotalic Acids A-C involves a process where Glycine is dissolved in THF and cooled to 0 °C. Aqueous sodium hydroxide is added dropwise and the reaction is stirred at 0 °C for 10 min. Benzoyl chloride is then added dropwise and stirred at 0°C for 2 hours .


Molecular Structure Analysis

Thalassotalic acid C has a molecular formula of C18H25NO4 . It has an exact mass of 319.178359 . The InChiKey of Thalassotalic acid C is AHZLBFGDTXIKKL-SSZFMOIBSA-N .


Chemical Reactions Analysis

Thalassotalic acid C is related to four acyl amino acids that are produced by Massilia species . These acids were found to inhibit the enzyme tyrosinase, which is involved in melanin biosynthesis influencing skin and hair pigmentation .


Physical And Chemical Properties Analysis

Thalassotalic acid C has 23 heavy atoms, 1 ring, and 1 aromatic ring . It has 10 rotatable bonds, a Van der Waals molecular volume of 327.02, a topological polar surface area of 86.63, 3 hydrogen bond donors, and 5 hydrogen bond acceptors . It has a logP of 3.68 and a molar refractivity of 89.86 .

Scientific Research Applications

Tyrosinase Inhibition

Thalassotalic acid C has been identified as a molecule with tyrosinase inhibition activity. Tyrosinase is an enzyme critical in the synthesis of melanin and other pigments from tyrosine by oxidation. Thalassotalic acids A-C, derived from a marine bacterium, have shown inhibitory activity against this enzyme. This property makes Thalassotalic acid C an attractive candidate for further study and optimization, particularly in fields like dermatology, where tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. The inhibitory activity of Thalassotalic acid C compares favorably with commercially used control compounds like kojic acid and arbutin. This discovery lays the groundwork for further structure-activity relationship studies to optimize these molecules and enhance their tyrosinase inhibition efficacy (Schulz et al., 2019), (Deering et al., 2016).

Future Directions

The potential of Thalassotalic acid C as a tyrosinase inhibitor suggests it could be used in the food and cosmetics industries . Further structure-activity relationship studies could be conducted to optimize these molecules .

properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-(nonanoylamino)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-13,20H,2-8H2,1H3,(H,19,21)(H,22,23)/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZLBFGDTXIKKL-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thalassotalic acid C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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